Physicochemical Differentiation: Predicted pKa and LogP vs. 4-(1,2,4-Oxadiazol-3-yl)benzoic acid
2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid exhibits a predicted pKa of 3.11 ± 0.36, which is lower than that of the unsubstituted 4-(1,2,4-oxadiazol-3-yl)benzoic acid (pKa ~4.2) , . This increased acidity is attributed to the electron-withdrawing effect of the bromine atom on the phenyl ring, which stabilizes the carboxylate anion . The compound also has a higher LogP of 4.54 compared to the unsubstituted analog (LogP ~2.5), indicating greater lipophilicity , .
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 3.11 ± 0.36 (predicted) |
| Comparator Or Baseline | 4-(1,2,4-oxadiazol-3-yl)benzoic acid: pKa ~4.2 (predicted) |
| Quantified Difference | ~1.1 pKa units lower (more acidic) |
| Conditions | Predicted values using ACD/Labs or similar software |
Why This Matters
A lower pKa influences solubility and permeability at physiological pH, which can affect in vitro assay behavior and in vivo absorption.
